N-(3,5-dimethyl-1H-pyrazol-4-yl)-2-(methylamino)acetamide

Description

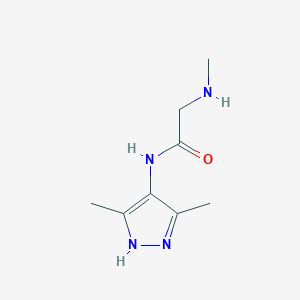

N-(3,5-Dimethyl-1H-pyrazol-4-yl)-2-(methylamino)acetamide is a pyrazole-based acetamide derivative characterized by a 3,5-dimethyl-substituted pyrazole core and a methylamino-functionalized acetamide side chain. Pyrazole derivatives are widely studied for their pharmacological and agrochemical applications due to their structural versatility and ability to engage in hydrogen bonding, which influences molecular recognition and bioactivity . The methyl groups at positions 3 and 5 of the pyrazole ring may enhance lipophilicity and metabolic stability, while the methylamino group could contribute to hydrogen-bonding interactions .

Properties

IUPAC Name |

N-(3,5-dimethyl-1H-pyrazol-4-yl)-2-(methylamino)acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14N4O/c1-5-8(6(2)12-11-5)10-7(13)4-9-3/h9H,4H2,1-3H3,(H,10,13)(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APSNNLURPDUYPP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1)C)NC(=O)CNC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,5-dimethyl-1H-pyrazol-4-yl)-2-(methylamino)acetamide typically involves the reaction of 3,5-dimethyl-1H-pyrazole with appropriate acylating agents. One common method includes the use of acetic anhydride or acetyl chloride in the presence of a base such as pyridine to introduce the acetamide group. The methylamino group can be introduced through subsequent reaction steps involving methylamine.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling the temperature, reaction time, and the use of catalysts or solvents to facilitate the reaction. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

N-(3,5-dimethyl-1H-pyrazol-4-yl)-2-(methylamino)acetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where the acetamide or methylamino groups can be replaced by other substituents.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.

Major Products Formed

Oxidation: Formation of corresponding carboxylic acids or ketones.

Reduction: Formation of corresponding amines or alcohols.

Substitution: Formation of new substituted pyrazole derivatives.

Scientific Research Applications

N-(3,5-dimethyl-1H-pyrazol-4-yl)-2-(methylam

Biological Activity

N-(3,5-dimethyl-1H-pyrazol-4-yl)-2-(methylamino)acetamide (commonly referred to as DMMA) is a synthetic compound belonging to the pyrazole class of organic molecules. This compound has garnered attention in pharmaceutical research due to its potential biological activities, particularly in the realms of anti-inflammatory and anticancer properties. This article provides a comprehensive overview of the biological activity associated with DMMA, including its mechanisms of action, research findings, and relevant case studies.

Chemical Structure and Properties

DMMA is characterized by its unique molecular structure, which includes a pyrazole ring with dimethyl substitutions and an acetamide group with a methylamino side chain. The chemical formula for DMMA is , and its IUPAC name is this compound.

| Property | Value |

|---|---|

| Molecular Formula | C8H14N4O |

| Molecular Weight | 170.22 g/mol |

| Solubility | Soluble in DMSO and water |

| Melting Point | Not specified |

The biological activity of DMMA is attributed to its interaction with various molecular targets within the body. It is believed to exert its effects primarily through the inhibition of specific enzymes and receptors involved in inflammatory and cancerous processes. The precise mechanisms remain an area of active research but may involve:

- Inhibition of Cyclooxygenase (COX) : DMMA may reduce the production of pro-inflammatory mediators.

- Impact on Apoptosis Pathways : The compound has been shown to induce apoptosis in certain cancer cell lines.

- Cell Cycle Arrest : DMMA may interfere with cell cycle progression, particularly in cancer cells.

Anticancer Properties

Numerous studies have investigated the anticancer potential of DMMA. For instance, it has been screened against various cancer cell lines, demonstrating significant cytotoxic effects.

Table 2: Cytotoxicity Data for DMMA

In a study by Bouabdallah et al., derivatives similar to DMMA exhibited IC50 values ranging from 3.25 mg/mL against Hep-2 cells to 17.82 mg/mL against P815 cells, indicating promising anticancer activity .

Anti-inflammatory Effects

Research has also highlighted the anti-inflammatory properties of DMMA. It is hypothesized that the compound may inhibit COX enzymes, leading to decreased synthesis of inflammatory prostaglandins.

Case Study: COX Inhibition

In vitro studies have demonstrated that DMMA can significantly reduce COX activity in human cell lines, correlating with reduced levels of inflammatory markers such as TNF-alpha and IL-6.

Additional Biological Activities

Beyond its anticancer and anti-inflammatory effects, DMMA has shown potential in other areas:

- Antioxidant Activity : Some studies suggest that DMMA can scavenge free radicals, contributing to its protective effects against oxidative stress.

- Neuroprotective Effects : Preliminary research indicates possible neuroprotective properties, warranting further investigation.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

To contextualize the properties of N-(3,5-dimethyl-1H-pyrazol-4-yl)-2-(methylamino)acetamide, a comparative analysis with structurally related pyrazole-acetamide derivatives is provided below. Key differences in substituents, molecular interactions, and reported bioactivities are highlighted.

Table 1: Comparison of Pyrazole-Acetamide Derivatives

Substituent Effects on Bioactivity and Solubility

- Methyl vs.

- Heterocyclic Extensions : Compounds like the pyrimidine-furyl derivative () exhibit broader pharmacological profiles due to extended aromatic systems, which enhance binding to hydrophobic pockets in enzymes. The piperazinyl group in this compound likely improves aqueous solubility, a feature absent in the target molecule .

- Hybrid Structures: The pyridazinone-pyrrolidine hybrid () demonstrates how combining multiple heterocycles can optimize target selectivity, particularly in anticancer applications .

Hydrogen-Bonding and Crystal Packing

- The target compound’s methylamino and acetamide groups can participate in N–H···O and C–H···O interactions, though its compact structure may limit the formation of complex supramolecular motifs (e.g., R22(10) dimers observed in ) .

- Bulky substituents, such as the phenyl groups in ’s compound, introduce torsional strain but facilitate crystal packing via aryl-aryl interactions, whereas the target compound’s smaller substituents may favor simpler packing patterns .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.